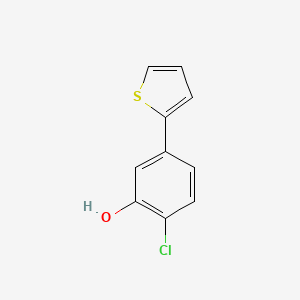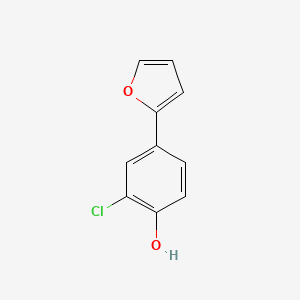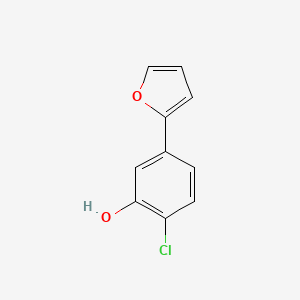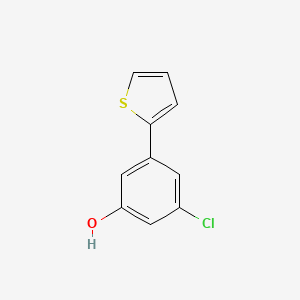
3-Chloro-5-(thiophen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(thiophen-2-yl)phenol, 95% (3C5T) is an organochlorine compound that is widely used in scientific research. It has been used in a variety of applications, including synthetic organic chemistry, biochemistry, and drug development. 3C5T is a colorless, odorless, and non-toxic compound that is soluble in organic solvents. This compound is highly stable and has a low vapor pressure, making it an ideal choice for laboratory experiments.
Applications De Recherche Scientifique
3-Chloro-5-(thiophen-2-yl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. In organic synthesis, 3-Chloro-5-(thiophen-2-yl)phenol, 95% is often used as a starting material for the synthesis of other compounds. In biochemistry, 3-Chloro-5-(thiophen-2-yl)phenol, 95% has been used to study the structure and function of enzymes and other proteins. In drug development, 3-Chloro-5-(thiophen-2-yl)phenol, 95% has been used as a model compound to study the effects of drugs on biological systems.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(thiophen-2-yl)phenol, 95% is not well understood. It is thought to act as an inhibitor of enzymes and other proteins, which can affect the activity of the proteins. It is also thought to interact with cell membranes, which could affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(thiophen-2-yl)phenol, 95% are not well understood. Studies have shown that 3-Chloro-5-(thiophen-2-yl)phenol, 95% can inhibit the activity of enzymes and other proteins, which can affect the activity of the proteins. In addition, 3-Chloro-5-(thiophen-2-yl)phenol, 95% can interact with cell membranes, which could affect the transport of molecules across the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(thiophen-2-yl)phenol, 95% has several advantages for laboratory experiments. It is a non-toxic and non-volatile compound, making it safe to use in the laboratory. It is also highly stable and has a low vapor pressure, making it ideal for experiments that require long-term storage. Furthermore, 3-Chloro-5-(thiophen-2-yl)phenol, 95% is soluble in organic solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using 3-Chloro-5-(thiophen-2-yl)phenol, 95% in laboratory experiments. It is not very soluble in water, making it difficult to use in experiments that involve aqueous solutions. In addition, 3-Chloro-5-(thiophen-2-yl)phenol, 95% is not very reactive, making it difficult to use in experiments that require high reactivity.
Orientations Futures
Given the wide range of applications of 3-Chloro-5-(thiophen-2-yl)phenol, 95%, there are numerous potential future directions for research. These include further investigation into the biochemical and physiological effects of 3-Chloro-5-(thiophen-2-yl)phenol, 95%, the development of new methods for synthesizing 3-Chloro-5-(thiophen-2-yl)phenol, 95%, and the exploration of new applications for 3-Chloro-5-(thiophen-2-yl)phenol, 95% in organic synthesis, biochemistry, and drug development. In addition, further research could be conducted into the potential toxic effects of 3-Chloro-5-(thiophen-2-yl)phenol, 95%, as well as its potential for use in medical applications.
Méthodes De Synthèse
3-Chloro-5-(thiophen-2-yl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chlorophenol and thiophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and the product is purified by recrystallization. The yield of 3-Chloro-5-(thiophen-2-yl)phenol, 95% is usually around 95%.
Propriétés
IUPAC Name |
3-chloro-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFTAMAIZUZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685819 |
Source


|
| Record name | 3-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(thiophen-2-YL)phenol | |
CAS RN |
1261927-87-0 |
Source


|
| Record name | 3-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

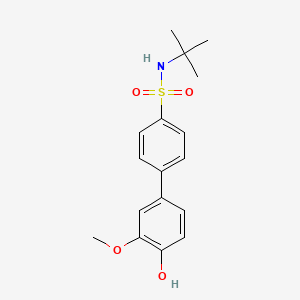

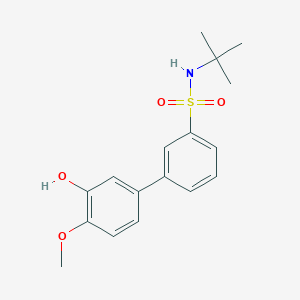
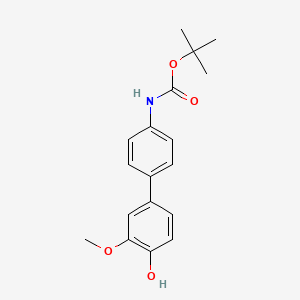
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

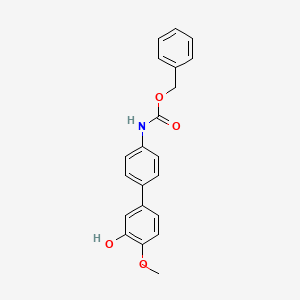
![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
